molecular formula C3H8O3 B013024 Glycerol-1,3-13C2 CAS No. 102088-01-7

Glycerol-1,3-13C2

Cat. No. B013024
M. Wt: 94.08 g/mol
InChI Key: PEDCQBHIVMGVHV-ZDOIIHCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Glycerol-1,3-13C2 involves specialized methods to incorporate the 13C isotopes into the glycerol molecule. One efficient approach is described by A. Siskos and A. Hill, where the 13C label is introduced using cyanide, and the 18O label is introduced through a Pinner synthesis. This method allows for precise labeling of glycerol for detailed biosynthetic pathway analysis (Siskos & Hill, 2003).

Molecular Structure Analysis

The molecular structure of Glycerol-1,3-13C2, similar to unlabeled glycerol, consists of a three-carbon backbone with hydroxyl groups attached to each carbon. However, the presence of 13C isotopes allows for detailed NMR studies, providing insights into the molecule's structural dynamics and interactions. Studies have shown that isotopic labeling can influence the observed NMR patterns, offering valuable information on the molecular structure and behavior of glycerol in various environments (Callam et al., 2001).

Chemical Reactions and Properties

Glycerol-1,3-13C2 participates in a variety of chemical reactions similar to its unlabeled counterpart. These include esterification, acylation, and etherification, among others. The isotopic labeling is particularly useful in tracing the incorporation of glycerol into other molecules and in studying reaction mechanisms. For instance, the synthesis of glycerol carbonate from glycerol and dimethyl carbonate has been explored with catalysts derived from oil palm empty fruit bunch ash, demonstrating the versatility of glycerol in chemical syntheses (Okoye et al., 2019).

Scientific Research Applications

  • Chemical Engineering and Green Chemistry

    Glycerol-derived compounds, including Glycerol-1,3-13C2, have applications in CO2 capture, plastics recycling, and green chemistry. These applications are facilitated by the reduced viscosity and increased volatility of these compounds (Andreeva et al., 2022).

  • Medical Research and Clinical Applications

    Glycerol has been used in research and clinical settings for conditions like cerebral oedema, glaucoma, intracranial hypertension, postural syncope, and improved rehydration. The use of glycerol in these applications dates back to 1961 (Robergs & Griffin, 1998).

  • Biochemistry and Biosynthetic Pathways

    Glycerol-1,3-13C2 is a biochemical probe widely used in the investigation of biosynthetic pathways. Its highly efficient synthesis is crucial for this application (Siskos & Hill, 2003).

  • Microbial Metabolism

    The use of Glycerol-1,3-13C2 is optimal for precise flux estimation in Escherichia coli, providing valuable insights into microbial metabolism (Toya et al., 2017).

  • Polyester Synthesis and Resin Improvement

    Glycerol from biodiesel production, likely including Glycerol-1,3-13C2, can be used to synthesize polyesters and improve the adhesion and moisture resistance of resins (Moura et al., 2012).

  • Production of Fuels and Reduced Chemicals

    Glycerol utilization by Escherichia coli can lead to the production of ethanol, succinic, acetic, and formic acids, which are useful in the production of reduced chemicals and fuels (Murarka et al., 2007).

  • Osmotic Balance in Yeast Cells

    Glycerol acts as a major osmotically significant solute in yeast cells under salt stress, potentially counterbalancing external osmotic pressure due to added NaCl (Reed et al., 1987).

  • Fermentative Processes

    Glycerol fermentation in mixed culture processes can lead to the production of ethanol and formate, with acetate, ethanol, and butyrate as main products (Temudo et al., 2008).

  • Pharmaceutical Analysis

    High-resolution proton and carbon nuclear magnetic resonance spectroscopy (1H and 13C NMR) can quantitatively analyze glycerol in drug injections, ensuring accuracy and precision in pharmaceutical applications (Lu et al., 2018).

  • Bioconversion and Waste Valorization

    Glycerol containing industrial wastewaters can be bioconverted with high efficiency to 1,3-propanediol, a chemical with various applications (Barbirato et al., 1998).

  • Energy Storage and Gluconeogenesis

    Excess visceral fat can disrupt glycerol pathways in hepatic gluconeogenesis, indicating its role in energy storage and metabolism (Neeland et al., 2017).

Safety And Hazards

  • Flammability : Classified as a combustible liquid (WGK 1) .
  • Flash Point : 160°C (closed cup) .

properties

IUPAC Name

(1,3-13C2)propane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDCQBHIVMGVHV-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2](C([13CH2]O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481900
Record name Glycerol-1,3-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycerol-1,3-13C2

CAS RN

102088-01-7
Record name Glycerol-1,3-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
AM Hilbrands, MKK Goetz, KS Choi - Journal of the American …, 2023 - ACS Publications
Production of biodiesel generates glycerol as a 10 wt% byproduct. Therefore, efficient and selective glycerol upgrading is critical for the sustainable production of biodiesel as well as for …
Number of citations: 3 0-pubs-acs-org.brum.beds.ac.uk
Y Hano, A Ayukawa, T Nomura… - Journal of the American …, 1994 - ACS Publications
Chalcomoracin (1), produced in Morus alba L. cell cultures at high levels, is a phenolic compound bearing two hemiterpene moieties in the molecule. Administration of D-[U-13C6] …
Number of citations: 34 0-pubs-acs-org.brum.beds.ac.uk
MV Deshmukh - Stable Isotopes for Structural Biomolecular NMR, 2011 - ckisotopes.com
The presence of one bond 13C-13C coupling in proteins may present difficulties in obtaining structural information in both solid-state and solution NMR. It is easier to overcome these …
Number of citations: 6 www.ckisotopes.com
KT Kuan - 1991 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS The most advanced technology has been used to photograph and reproduce this manuscript from the microfilm master. …
N Nicolaïew, E Cavallero, H Gandjini, E Dolé… - Annals of nutrition and …, 1995 - karger.com
We explored the effects of oral glycerol administration (20 g) alone or in combination with a mixed meal on postprandial lipids, free fatty acids, high-density lipoprotein cholesterol and …
Number of citations: 5 karger.com
JR Alger, AD Sherry, CR Malloy - Current Metabolomics, 2018 - ingentaconnect.com
Increasingly sophisticated instrumentation for chemical separations and identification has facilitated rapid advancements in our understanding of the metabolome. Since many analyses …
NMR Biomolecular - proteins - Citeseer
Protein structure determination by solution NMR spectroscopy has long relied on the uniform stable isotopic enrichment with 13C and 15N to alleviate resonance overlap and to allow …
Number of citations: 6 citeseerx.ist.psu.edu
LS Cegelski - 2004 - search.proquest.com
Solid-state NMR spectroscopy has been employed to address several important problems in structural biology that have remained unsolved despite the application of the full arsenal of …
MG McDonald - 2001 - search.proquest.com
The biosynthetic pathway of phenazine antibiotics produced in two separate bacterial strains has been studied. In Streptomyces antibioticus TU 2706, the biosynthesis of the monomeric …
MC Hora - 2016 - mediatum.ub.tum.de
Antibody light chain amyloidosis is a rare disease caused by amyloid fibril formation of immunglobulin light chain variable domains. We used solid-and solution-state NMR spectroscopy …
Number of citations: 2 mediatum.ub.tum.de

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